1,3-Dibromo-4,6-bis(acetamido)benzene CAS 132530-67-7 properties
1,3-Dibromo-4,6-bis(acetamido)benzene CAS 132530-67-7 properties
An In-Depth Technical Guide to 1,3-Dibromo-4,6-bis(acetamido)benzene (CAS 132530-67-7)
Disclaimer: This document has been compiled based on publicly available data. For the specific compound 1,3-Dibromo-4,6-bis(acetamido)benzene, detailed experimental studies on synthesis, reactivity, and applications are not widely published. Therefore, certain sections of this guide, particularly concerning reaction protocols and spectroscopic interpretation, are based on established principles of organic chemistry and data from structurally analogous compounds. These theoretical sections are intended to provide expert guidance for research and development but must be validated experimentally.
Executive Summary
1,3-Dibromo-4,6-bis(acetamido)benzene is a halogenated aromatic compound whose structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms offers reactive sites for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the two acetamido groups provide hydrogen bonding capabilities and can influence the molecule's solubility and conformational properties. This guide provides a comprehensive overview of its known properties, a theoretical framework for its synthesis and characterization, and expert insights into its potential applications for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior and potential utility. The key identifiers and properties for 1,3-Dibromo-4,6-bis(acetamido)benzene are summarized below.
Structure and Identifiers
The molecule consists of a central benzene ring substituted with two bromine atoms and two acetamido groups at the 1,3,4, and 6 positions, respectively.
Caption: 2D structure of 1,3-Dibromo-4,6-bis(acetamido)benzene.
Tabulated Properties
Quantitative data provides a concise summary of the compound's key characteristics.
| Property | Value | Source |
| CAS Number | 132530-67-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | [3][4] |
| Molecular Weight | 350.01 g/mol | [3][5] |
| Purity | Typically ≥97% | [3][5] |
| InChI Key | ZESMJYDAJIBPHA-UHFFFAOYSA-N | [3][5] |
| Synonyms | N,N'-(4,6-Dibromo-m-phenylene)bis-acetamide; 4,6-dibromo-1,3-phenylenediacetamide |
Theoretical Synthesis Protocol
Causality of Synthetic Design
The choice to perform acetylation before bromination is critical. The amino groups of the starting material, 1,3-diaminobenzene, are powerful activating groups. Direct bromination would be difficult to control and could lead to over-bromination and oxidation. By converting the amino groups to acetamido groups, we achieve two key objectives:
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Moderation of Reactivity: The acetamido group is still an activating, ortho-para directing group, but it is less activating than an amino group, allowing for a more controlled bromination.
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Steric and Electronic Direction: The two acetamido groups will electronically direct the incoming bromine electrophiles to the positions that are ortho and para to them (positions 2, 4, and 6). Position 2 is sterically hindered by two adjacent groups. Therefore, bromination is highly favored at the C4 and C6 positions, leading to the desired product with high regioselectivity.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Experimental Protocol (Theoretical)
Objective: To synthesize 1,3-Dibromo-4,6-bis(acetamido)benzene from 1,3-diaminobenzene.
Materials:
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1,3-Diaminobenzene
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Acetic anhydride
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Pyridine (or Sodium Acetate)
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Glacial Acetic Acid
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Ethanol
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Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
Part A: Synthesis of 1,3-Bis(acetamido)benzene (Intermediate)
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminobenzene (1.0 eq) in a suitable solvent like glacial acetic acid or use a base catalyst like pyridine.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by pouring the mixture into a beaker of ice water.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate, 1,3-bis(acetamido)benzene.
Part B: Synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene
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Dissolve the dried 1,3-bis(acetamido)benzene (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and condenser.
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Add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution at room temperature. Alternatively, a solution of Bromine (2.1 eq) in acetic acid can be added dropwise.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The reaction is exothermic and may require initial cooling.
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Monitor the progress of the bromination by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
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Collect the crude product by vacuum filtration.
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Purify the crude solid by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the final product.
Predicted Spectroscopic Characteristics
Characterization is essential for structure verification. Based on the molecule's structure, the following spectral data can be predicted. This serves as a benchmark for researchers to compare against their experimental results.
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (~7.5-8.5 ppm), each integrating to 1H. - Amide Protons (N-H): A broad singlet (~9.0-10.0 ppm), integrating to 2H. - Methyl Protons (CH₃): A sharp singlet (~2.1-2.3 ppm), integrating to 6H. |
| ¹³C NMR | - Expect 5 distinct signals due to molecular symmetry: - 2 signals for quaternary aromatic carbons attached to bromine (~110-125 ppm). - 2 signals for quaternary aromatic carbons attached to the acetamido groups (~135-145 ppm). - 1 signal for the carbonyl carbon (C=O) (~168-172 ppm). - 1 signal for the methyl carbon (CH₃) (~23-26 ppm). |
| IR Spectroscopy | - N-H Stretch: A moderate to sharp peak around 3250-3350 cm⁻¹. - Aromatic C-H Stretch: Weak peaks just above 3000 cm⁻¹. - Amide C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A moderate peak around 1550-1640 cm⁻¹. - C-Br Stretch: Peaks in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic cluster of three peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The peaks will be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. The nominal molecular ion peak would be at m/z = 348. |
Potential Applications in Research and Development
The unique substitution pattern of 1,3-Dibromo-4,6-bis(acetamido)benzene makes it a compelling scaffold for synthetic chemistry.
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Precursor for Cross-Coupling: The two bromine atoms are ideal handles for sequential or dual cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the controlled introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex molecules for drug discovery.[6]
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Ligand Development: The diamide functionality can act as a hydrogen-bond donor, suggesting its potential use in the design of ligands for metal catalysts or as a component in supramolecular chemistry.
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Materials Science: The rigid, well-defined structure could be incorporated into polymers or organic materials to impart specific thermal or photophysical properties. The bromine atoms can enhance flame retardancy in certain polymer backbones.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous brominated aromatic compounds suggest the following precautions are necessary. The toxicological properties have not been thoroughly investigated, and the compound should be handled with the utmost care.[7][8]
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Hazard Statements (Assumed):
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Personal Protective Equipment (PPE):
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Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a laboratory coat.
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Handling:
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First Aid:
References
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132530-67-7 1,3-Dibromo-4,6-bis(acetamido)benzene. Win-Win Chemical. [Link]
-
1,3-dibromo-4,6-bis(acetamido)benzene [132530-67-7]. Chemsigma. [Link]
-
1,3-dibromo-4,6-bis(acetamido)benzene (1 x 25 g). Alchimica. [Link]
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1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene]. LookChem. [Link]
-
1,3-Dibromo-4,6-Bis(Acetamido)Benzene. Adamas-beta. [Link]
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